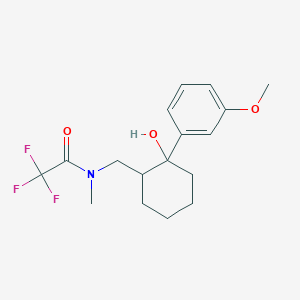

(+/-)-N-DesmethylTrifluoroacetotramadol-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+/-)-N-DesmethylTrifluoroacétotramadol-d3 est un analogue deutéré du (+/-)-N-DesmethylTrifluoroacétotramadol, un métabolite de l'analgésique opioïde synthétique tramadol. Ce composé est souvent utilisé dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du tramadol et de ses dérivés. Le marquage au deutérium permet de distinguer le composé de ses homologues non deutérés lors de l'analyse par spectrométrie de masse.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (+/-)-N-DesmethylTrifluoroacétotramadol-d3 implique généralement les étapes suivantes :

Matériau de départ : La synthèse commence avec le composé précurseur, qui est soumis à une série de réactions chimiques pour introduire le groupe trifluoroacétyle.

Marquage au deutérium : Les atomes de deutérium sont introduits par une réaction spécifique qui remplace les atomes d'hydrogène par du deutérium. Ceci peut être réalisé en utilisant des réactifs ou des solvants deutérés.

Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie afin d'assurer la pureté et l'enrichissement isotopique souhaités.

Méthodes de production industrielle

La production industrielle du (+/-)-N-DesmethylTrifluoroacétotramadol-d3 implique une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et l'utilisation de systèmes de purification automatisés pour gérer efficacement de plus grandes quantités du composé.

Analyse Des Réactions Chimiques

Types de réactions

(+/-)-N-DesmethylTrifluoroacétotramadol-d3 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

(+/-)-N-DesmethylTrifluoroacétotramadol-d3 est utilisé dans diverses applications de recherche scientifique, notamment :

Pharmacocinétique : Étude de l'absorption, de la distribution, du métabolisme et de l'excrétion du tramadol et de ses métabolites.

Études métaboliques : Enquête sur les voies métaboliques et identification des métabolites du tramadol.

Chimie analytique : Servir de standard interne en spectrométrie de masse pour la quantification du tramadol et de ses métabolites.

Développement de médicaments : Aide au développement de nouveaux médicaments analgésiques en fournissant des informations sur le métabolisme et la pharmacocinétique des dérivés du tramadol.

Mécanisme d'action

Le mécanisme d'action du (+/-)-N-DesmethylTrifluoroacétotramadol-d3 implique son interaction avec les récepteurs opioïdes du système nerveux central. Il se lie aux récepteurs mu-opioïdes, entraînant des effets analgésiques. De plus, il inhibe la recapture de la norépinéphrine et de la sérotonine, contribuant à ses propriétés analgésiques. Le marquage au deutérium ne modifie pas de manière significative le mécanisme d'action mais aide à suivre le composé dans les études métaboliques.

Applications De Recherche Scientifique

(+/-)-N-DesmethylTrifluoroacetotramadol-d3 is used in various scientific research applications, including:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of tramadol and its metabolites.

Metabolism Studies: Investigating the metabolic pathways and identifying the metabolites of tramadol.

Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of tramadol and its metabolites.

Drug Development: Assisting in the development of new analgesic drugs by providing insights into the metabolism and pharmacokinetics of tramadol derivatives.

Mécanisme D'action

The mechanism of action of (+/-)-N-DesmethylTrifluoroacetotramadol-d3 involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptors, leading to analgesic effects. Additionally, it inhibits the reuptake of norepinephrine and serotonin, contributing to its pain-relieving properties. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking the compound in metabolic studies.

Comparaison Avec Des Composés Similaires

(+/-)-N-DesmethylTrifluoroacétotramadol-d3 peut être comparé à d'autres composés similaires tels que :

(+/-)-N-DesmethylTrifluoroacétotramadol : L'analogue non deutéré, qui présente des propriétés pharmacologiques similaires mais ne possède pas le marquage au deutérium.

Tramadol : Le composé parent, qui est un analgésique opioïde synthétique largement utilisé.

O-Desmethyltramadol : Un autre métabolite du tramadol, qui présente une affinité plus élevée pour les récepteurs opioïdes et contribue de manière significative aux effets analgésiques du tramadol.

L'unicité du (+/-)-N-DesmethylTrifluoroacétotramadol-d3 réside dans son marquage au deutérium, ce qui en fait un outil précieux dans les études pharmacocinétiques et métaboliques, fournissant des données plus précises et exactes.

Propriétés

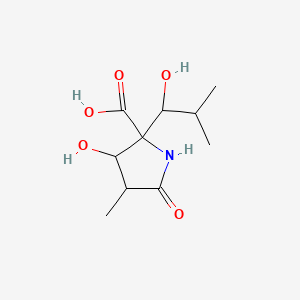

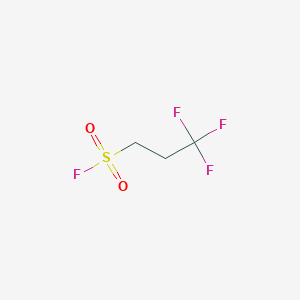

Formule moléculaire |

C17H22F3NO3 |

|---|---|

Poids moléculaire |

345.36 g/mol |

Nom IUPAC |

2,2,2-trifluoro-N-[[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-methylacetamide |

InChI |

InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3 |

Clé InChI |

XWSNZUCHMFOJSF-UHFFFAOYSA-N |

SMILES canonique |

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)

![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)